molecular formula C12H21NO6S B13779353 Einecs 260-839-5 CAS No. 121617-08-1

Einecs 260-839-5

Cat. No.: B13779353
CAS No.: 121617-08-1
M. Wt: 307.37 g/mol
InChI Key: AVZMHCLRAZFNHJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of benzenesulphonic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), involves the reaction of benzenesulphonic acid with 2,2’,2’'-nitrilotriethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions vary depending on the desired outcome.

Scientific Research Applications

Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can be compared with other similar compounds, such as:

Properties

CAS No.

121617-08-1

Molecular Formula

C12H21NO6S

Molecular Weight

307.37 g/mol

IUPAC Name

benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9)

InChI Key

AVZMHCLRAZFNHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO

physical_description

Liquid

Related CAS

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90194-55-1

Origin of Product

United States

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